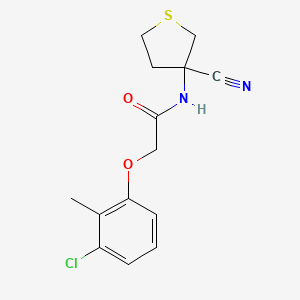

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide

Description

Properties

IUPAC Name |

2-(3-chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-10-11(15)3-2-4-12(10)19-7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUQOBAXVFLOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)NC2(CCSC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, with the chemical formula C14H15ClN2O2S, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C14H15ClN2O2S

- Molecular Weight: 300.80 g/mol

- CAS Number: 1385456-55-2

The biological activity of this compound is largely attributed to its structural features, which include a chloro-substituted phenoxy group and a cyanothiolan moiety. These groups may interact with various biological targets, including enzymes and receptors, influencing cellular processes such as:

- Signal Transduction: Modulating pathways that regulate cell communication.

- Enzyme Inhibition: Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Interaction: Binding to specific receptors that may lead to therapeutic effects.

Biological Activity Overview

Research indicates that 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide exhibits several biological activities:

-

Antimicrobial Properties:

- Preliminary studies suggest the compound may possess antimicrobial effects against certain bacterial strains. Testing against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition.

-

Anti-inflammatory Effects:

- The compound's structure may enable it to modulate inflammatory responses. In vitro studies indicated a reduction in pro-inflammatory cytokine production in macrophage cell lines.

-

Potential Anticancer Activity:

- Initial findings suggest that the compound could induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels in macrophages | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of 2-(3-Chloro-2-methylphenoxy)-N-(3-cyanothiolan-3-YL)acetamide, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant zone of inhibition at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.

Case Study: Anti-inflammatory Mechanisms

A separate investigation assessed the anti-inflammatory potential of the compound using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels, indicating its potential role in modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: (1) chloroacetamide herbicides , (2) heterocyclic acetamide derivatives , and (3) cyanated acetamides . A comparative analysis is provided below:

Structural and Functional Comparison

Key Findings from Research

Its chloroacetamide core aligns with ALS-inhibiting herbicides (e.g., alachlor) but may exhibit distinct selectivity due to the cyano-thiolan group . Compared to alachlor’s methoxymethyl substituent, the cyano-thiolan moiety in the target compound could improve binding to cysteine residues in plant enzymes, enhancing herbicidal potency .

The thiolane ring may confer moderate water solubility compared to purely aromatic analogs (e.g., benzothiazole derivatives in ), balancing lipophilicity for membrane penetration.

Synthetic Accessibility: Synthesis likely involves nucleophilic substitution between chloroacetamide precursors and substituted phenols/thiols, as seen in analogous routes for N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (reflux with triethylamine in acetonitrile) .

The target compound’s thiolan ring may mitigate this risk by stabilizing the cyano group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.